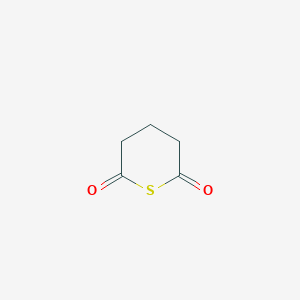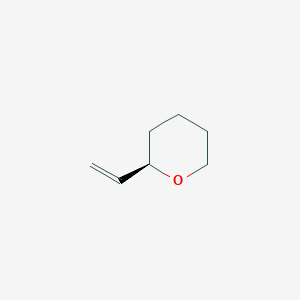
(R)-2-Vinyltetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Vinyltetrahydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyran ring with a vinyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing ®-2-Vinyltetrahydro-2H-pyran involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as vinylmagnesium bromide, which is then reacted with a suitable precursor, like tetrahydropyran-2-one, under controlled conditions to yield the desired product.
Hydroboration-Oxidation: Another synthetic route involves the hydroboration-oxidation of 2-vinyltetrahydrofuran. This method includes the addition of borane to the vinyl group, followed by oxidation with hydrogen peroxide to form the desired tetrahydropyran ring.
Industrial Production Methods: Industrial production of ®-2-Vinyltetrahydro-2H-pyran may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for high yield and purity. These methods are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-Vinyltetrahydro-2H-pyran can undergo oxidation reactions, where the vinyl group is converted to an epoxide or other oxygen-containing functional groups.
Reduction: The compound can also be reduced to form saturated derivatives, such as tetrahydropyran.
Substitution: Substitution reactions can occur at the vinyl group or the tetrahydropyran ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through various substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-2-Vinyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of heterocyclic compounds in biological systems.
Medicine:
Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Vinyltetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For example, in drug development, it may interact with enzymes or receptors to exert its effects. The vinyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
2-Vinyltetrahydrofuran: Similar in structure but with a furan ring instead of a pyran ring.
2-Vinyl-1,3-dioxane: Features a dioxane ring with a vinyl group.
2-Vinyl-1,4-dioxane: Another dioxane derivative with a vinyl group.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R)-2-ethenyloxane |
InChI |
InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2/t7-/m0/s1 |
InChI Key |
YFTHPAKWQBTOLK-ZETCQYMHSA-N |
Isomeric SMILES |
C=C[C@H]1CCCCO1 |
Canonical SMILES |
C=CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


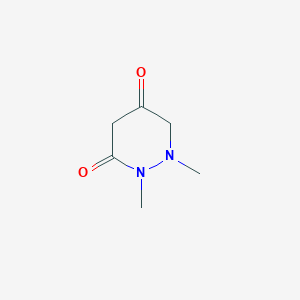
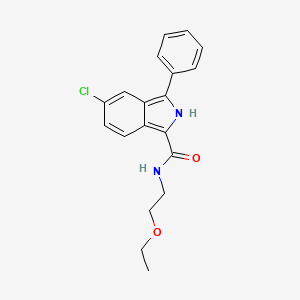
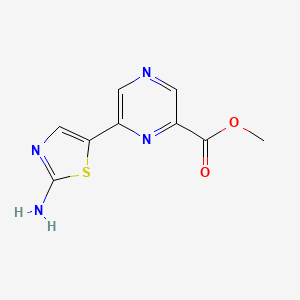
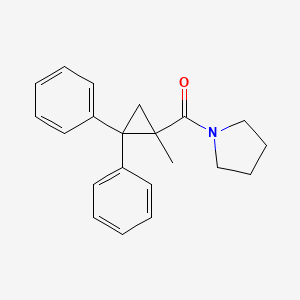
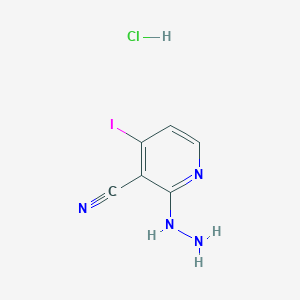
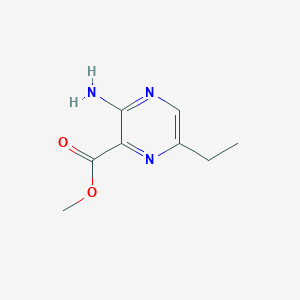
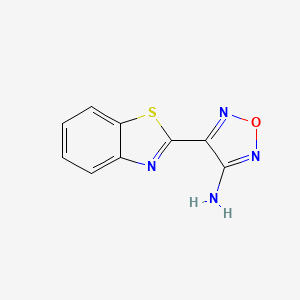
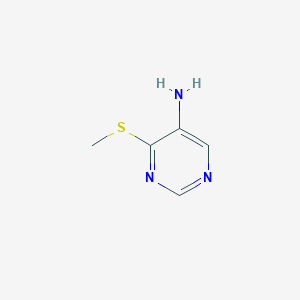

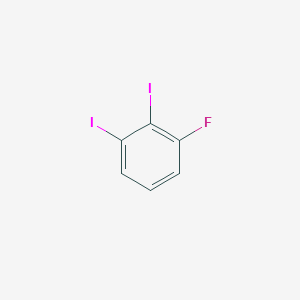
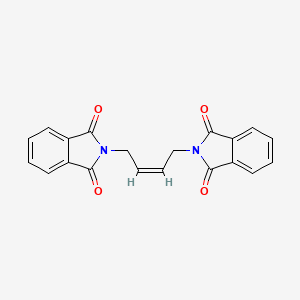
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
